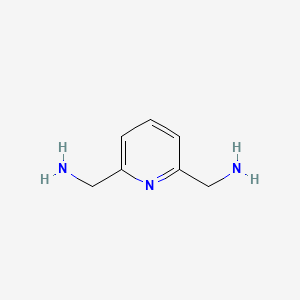

2,6-Pyridinedimethanamine

概览

描述

2,6-Pyridinedimethanamine (PDM) is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom. PDM is an important organic compound due to its wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent for the preparation of inorganic compounds. PDM is also used in the pharmaceutical industry for the synthesis of drugs and other therapeutic agents.

科研应用

2,6-Pyridinedimethanamine is widely used in scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. 2,6-Pyridinedimethanamine is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

作用机制

The mechanism of action of 2,6-Pyridinedimethanamine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a bond with an electron pair from a Lewis base. This bond is then used to catalyze a reaction, such as the formation of a carbon-carbon bond.

生化和生理效应

2,6-Pyridinedimethanamine has been shown to have a number of biochemical and physiological effects. In laboratory studies, 2,6-Pyridinedimethanamine has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to increase the activity of certain enzymes, such as those involved in the detoxification of drugs and carcinogens.

实验室实验的优点和局限性

2,6-Pyridinedimethanamine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 2,6-Pyridinedimethanamine is not very soluble in water, making it difficult to use in aqueous solutions.

未来方向

The potential applications of 2,6-Pyridinedimethanamine are far-reaching. One possible future direction is the development of new methods for the synthesis of 2,6-Pyridinedimethanamine and related compounds. Another possibility is the use of 2,6-Pyridinedimethanamine in the synthesis of drugs and other therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,6-Pyridinedimethanamine, as well as its mechanism of action. Finally, 2,6-Pyridinedimethanamine could be explored as a potential catalyst for organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

性质

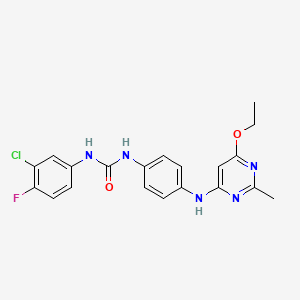

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKSBRUOMUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Pyridinedimethanamine | |

Synthesis routes and methods

Procedure details

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)

![1-(6-Methoxy-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2918621.png)